Daclatasvir SRRS Isomer-d3 is a derivative of daclatasvir, a potent inhibitor of the hepatitis C virus non-structural protein 5A. Developed by Bristol-Myers Squibb and marketed under the name Daklinza®, daclatasvir is crucial in the treatment of hepatitis C virus infections. The SRRS isomer specifically refers to a stereoisomeric form of daclatasvir, which is significant for its pharmacological properties and potential therapeutic applications. The synthesis of isotopically labeled variants, such as daclatasvir SRRS Isomer-d3, supports various research applications, including pharmacokinetic studies and metabolic profiling .
Daclatasvir SRRS Isomer-d3 belongs to the class of antiviral agents, specifically categorized as hepatitis C virus inhibitors. Its chemical structure is represented by the molecular formula and it is identified in chemical databases such as PubChem with the CID 56843380. The compound's classification as a non-structural protein 5A inhibitor highlights its mechanism of action in disrupting viral replication processes .
The synthesis of daclatasvir SRRS Isomer-d3 involves several sophisticated organic chemistry techniques. One notable approach includes the use of carbon-14 labeling, which aids in tracing the compound's metabolic pathways in clinical studies. A study reported synthesizing carbon-14 labeled daclatasvir through an eight-step process starting from commercially available carbon-14 labeled copper cyanide, achieving a high radiochemical purity of 99.6% .
In another study, a greener synthesis method was explored for producing stereoisomers of daclatasvir, emphasizing environmentally friendly practices in pharmaceutical synthesis. This method utilized slow addition techniques and specific catalysts to enhance yield and selectivity for desired stereoisomers .
The molecular structure of daclatasvir SRRS Isomer-d3 features a complex arrangement that includes multiple chiral centers, contributing to its stereoisomeric properties. The precise stereochemistry is critical for its biological activity. The compound's structure can be visualized using computational chemistry tools that provide insights into its three-dimensional conformation and spatial orientation .
Key structural data include:
Daclatasvir SRRS Isomer-d3 can undergo various chemical reactions typical for organic compounds with multiple functional groups. These reactions may include:
The specific reaction pathways can be influenced by environmental factors such as pH and temperature, which are critical for optimizing synthetic routes or understanding metabolic pathways in biological systems .
Daclatasvir SRRS Isomer-d3 functions primarily by inhibiting the hepatitis C virus non-structural protein 5A. This inhibition disrupts the viral replication complex, thereby preventing the virus from multiplying within host cells. The mechanism involves binding to the NS5A protein, altering its conformation and function essential for viral RNA replication .
Data from pharmacological studies indicate that daclatasvir exhibits potent antiviral activity with an effective concentration range that significantly reduces viral load in infected patients.
Daclatasvir SRRS Isomer-d3 is characterized by:
Key chemical properties include:
Analytical methods such as high-performance liquid chromatography are often employed to assess these properties during formulation development .
Daclatasvir SRRS Isomer-d3 has significant applications in scientific research:
The isotopically labeled variant allows researchers to trace metabolic pathways without interfering with biological processes, providing valuable insights into drug behavior within human subjects .
Daclatasvir SRSS Isomer-d3 possesses the molecular formula C₄₀D₃H₄₇N₈O₆ and a molecular weight of 741.894 g/mol. The "d3" denotes deuterium substitution at three hydrogen sites, specifically within the methyl groups of the carbamate moieties. This targeted labeling minimizes structural perturbations while enabling distinct detection via mass spectrometry. The "SRSS" descriptor defines the spatial configuration across its four chiral centers, differentiating it from other stereoisomers like the clinically active RRRR form (CAS 1417333-58-4) or the RSSS variant (CAS 1417333-83-5) [1] [6] [9].
Key Structural Features:
Table 1: Structural Identifiers of Daclatasvir SRSS Isomer-d3
Identifier | Value |
---|---|
SMILES | [2H]C([2H])([2H])OC(=O)NC@@HC(=O)N1CCC[C@H]1c2ncc([nH]2)c3ccc(cc3)c4ccc(cc4)c5cnc([nH]5)[C@H]6CCCN6C(=O)C@@HC(C)C |
InChI Key | InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32+,33-,34-/m0/s1/i5D3 |
IUPAC Name | trideuteriomethyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
Analytical characterization relies on HPLC-MS and NMR, which confirm >98% isotopic enrichment and isomeric purity. This precision is critical for its use as an internal standard in quantifying daclatasvir levels in biological matrices [1] [7].
Stereochemistry governs the pharmacological behavior of daclatasvir isomers. The NS5A protein's asymmetric binding pocket exhibits high selectivity for the RRRR configuration, which demonstrates 50–100-fold greater potency against HCV genotype 1 than the SRSS isomer. This sensitivity arises from optimized hydrogen bonding and hydrophobic interactions between the RRRR isomer's chiral centers and NS5A residues [3] [6] [9].
Implications for Drug Design:
Table 2: Comparative Pharmacological Profiles of Daclatasvir Stereoisomers
Isomer | CAS Number | Configuration | Relative Potency (vs. HCV GT1) | Primary Use |
---|---|---|---|---|
RRRR | 1417333-58-4 | (R,R,R,R) | 100% | Therapeutic API |
SRSS | 1009117-28-5 | (S,R,S,S) | 1–2% | Impurity standard |
RSSS | 1417333-83-5 | (R,S,S,S) | 5–10% | Metabolic research |
SRRS | 1009117-26-3 | (S,R,R,S) | 3–5% | Analytical reference |
Synthetic routes to daclatasvir employ chiral auxiliaries or enantioselective catalysis to minimize undesired isomers. The SRSS isomer, while therapeutically irrelevant, remains essential for validating stereoselective manufacturing processes [6] [9].
Deuterium labeling, exemplified by Daclatasvir SRSS Isomer-d3, leverages kinetic isotope effects (KIEs) to prolong half-life and enhance analytical detectability. Deuterated carbon bonds (C–D) exhibit ~6–10-fold greater stability than C–H bonds, reducing metabolic oxidation rates without altering target binding [3] [7].
Research Applications:
Table 3: Isotopic Applications of Daclatasvir SRSS Isomer-d3 in Pharmaceutical Research
Application | Mechanism | Outcome |
---|---|---|
LC-MS/MS Internal Standard | Co-elution with analytes; distinct m/z shift | Accuracy >99% for daclatasvir plasma quantification |
Metabolic Stability Assays | C–D bond resistance to oxidation | Identification of primary oxidative metabolites |
Resistance Mechanism Studies | Tracking NS5A domain II mutations | Correlation of viral load decline with RAS emergence |
Deuterated isomers also facilitate studies of resistance-associated substitutions (RAS). Tracing deuterium labels in NS5A complexes reveals how mutations like Y93H impair drug binding, informing next-generation inhibitor design [3] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3